Product packaging for 1,9-Dibromo-10H-phenoxazine(Cat. No.:)

1,9-Dibromo-10H-phenoxazine

Cat. No.: B13703699
M. Wt: 341.00 g/mol
InChI Key: NHNXFPAFMPRREB-UHFFFAOYSA-N
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Description

1,9-Dibromo-10H-phenoxazine is a high-value dibromo-functionalized phenoxazine derivative that serves as a crucial synthetic intermediate in advanced chemical research. Its primary research application is as a versatile building block for the construction of complex π-conjugated organic materials. For instance, it has been successfully utilized in a nickel-mediated homocoupling reaction to create a condensed phenoxazine dimer, a structure of significant interest for the development of redox-responsive magnetic materials and systems with tunable electronic properties . This places this compound at the forefront of organic electronics, an area where phenoxazine derivatives are actively explored for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as organic battery cathode materials due to their promising electron-donating capabilities and redox activity . The strategic placement of bromine atoms on the phenoxazine core enables further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to tailor the compound's properties for specific applications. The broader phenoxazine chemical family is also recognized for its diverse biological potential, exhibiting activities such as anticancer, antiviral, and antimicrobial effects in research settings, which underscores the potential of this intermediate in medicinal chemistry discovery . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Br2NO B13703699 1,9-Dibromo-10H-phenoxazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

1,9-dibromo-10H-phenoxazine

InChI

InChI=1S/C12H7Br2NO/c13-7-3-1-5-9-11(7)15-12-8(14)4-2-6-10(12)16-9/h1-6,15H

InChI Key

NHNXFPAFMPRREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC3=C(O2)C=CC=C3Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,9 Dibromo 10h Phenoxazine

Direct Bromination Strategies for Phenoxazine (B87303) Cores

Direct bromination is a common method for introducing bromine atoms onto an aromatic core. However, achieving specific isomers like the 1,9-disubstituted product requires careful control over the reaction's regioselectivity.

The phenoxazine ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The nitrogen and oxygen heteroatoms act as activating, ortho- and para-directing groups. This inherent reactivity can lead to a mixture of brominated products, making the regioselective synthesis of the 1,9-dibromo isomer challenging.

Strategies to control the position of bromination often rely on:

Steric Hindrance: The use of bulky brominating agents or directing groups can physically block more accessible positions, favoring substitution at less hindered sites.

Kinetic vs. Thermodynamic Control: Adjusting reaction temperature and time can favor the formation of either the kinetically or thermodynamically preferred isomer.

Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the product distribution.

Achieving high yield and purity in the dibromination of phenoxazine is a process of meticulous optimization. Key parameters that are manipulated include the choice of brominating agent, solvent, temperature, and reaction time. Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

Systematic studies have shown that reaction rates and outcomes are highly dependent on factors like pH. For instance, studies on the bromination of phenols, a related structure, revealed that optimal reactivity is often observed in acidic media. chemrxiv.org The choice of solvent system, such as acetonitrile or acetic acid/water mixtures, also plays a critical role in the reaction's efficiency. chemrxiv.org

Table 1: Illustrative Conditions for Aromatic Bromination
Brominating AgentSolventCatalyst/AdditiveTypical TemperatureKey Outcome
N-Bromosuccinimide (NBS)AcetonitrileAcid catalyst (e.g., H₂SO₄)Room TemperatureGenerally provides good selectivity for mono-bromination.
Molecular Bromine (Br₂)Acetic AcidNone or Lewis Acid (e.g., FeBr₃)0°C to Room TemperatureHighly reactive; can lead to over-bromination if not controlled.
KBr/KBrO₃Acetic Acid/WaterAcid (H⁺)Room TemperatureIn-situ generation of Br₂; requires acidic conditions. chemrxiv.org

The bromination of phenoxazine follows the general mechanism of electrophilic aromatic substitution (EAS). The classic textbook mechanism involves a two-stage process initiated by the formation of an arenium ion intermediate, also known as a σ-complex. nih.govsemanticscholar.org

The mechanism proceeds as follows:

Generation of the Electrophile: A bromine electrophile (Br⁺) is generated, often from the polarization of Br₂ by a Lewis acid or polar solvent.

Nucleophilic Attack: The electron-rich π-system of the phenoxazine ring attacks the bromine electrophile. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate (the arenium ion).

Deprotonation: A base removes a proton from the carbon atom that formed the new C-Br bond, restoring the aromaticity of the ring.

Recent computational and experimental studies have challenged the universal necessity of the arenium ion intermediate in all EAS reactions. nih.govsemanticscholar.orgnih.gov Some findings suggest that, particularly in nonpolar solvents and without strong catalysts, the reaction may proceed through a concerted single transition state rather than a distinct intermediate. nih.govnih.gov The precise pathway is influenced by the specific reactants, catalysts, and solvent medium. nih.govresearchgate.net

Multi-Step Synthetic Routes to 1,9-Dibromo-10H-phenoxazine

An alternative to direct bromination involves constructing the phenoxazine ring from precursors that already contain the desired bromine atoms. This approach offers greater control over the final substitution pattern.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org It can be adapted to construct the phenoxazine core through an intramolecular or intermolecular strategy.

In a potential intramolecular route, a precursor molecule such as a 2-amino-2'-hydroxy-dibromobiphenyl could undergo a palladium-catalyzed cyclization to form the central oxazine ring. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.comwuxiapptec.com

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent. jk-sci.comwuxiapptec.com Different generations of catalyst systems have been developed to expand the scope and mildness of the reaction conditions. wikipedia.org

Intramolecular aromatic nucleophilic substitution (SNAr) provides another robust method for phenoxazine ring formation. This reaction occurs when a nucleophile and a leaving group are positioned on a molecule in such a way that they can react to form a new ring.

For the synthesis of a phenoxazine core, a typical precursor would be a 2-halophenyl-2'-aminophenylether. The phenoxide or amino group acts as the intramolecular nucleophile, attacking the carbon atom bearing the halogen (the leaving group). For this reaction to proceed, the aromatic ring undergoing attack must be activated by at least one strong electron-withdrawing group (EWG), typically positioned ortho or para to the leaving group. chemistrysteps.com

The SNAr mechanism is a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

This strategy allows for precise control over the substitution pattern of the final phenoxazine product based on the synthesis of the acyclic precursor.

Precursor Functionalization and Subsequent Cyclization Strategies

The synthesis of the phenoxazine core typically involves the strategic functionalization of precursors that are then induced to cyclize, forming the characteristic tricyclic system. A common approach begins with appropriately substituted aminophenols and haloarenes. For a compound like this compound, this would necessitate precursors already bearing bromine atoms at positions that will become the 1 and 9 positions of the final product.

One illustrative strategy involves the reaction of a substituted 2-aminophenol with a dihaloarene. For instance, the synthesis of dinitrophenoxazines has been achieved by reacting 2-aminophenol with 4,5-difluoro-1,2-dinitrobenzene in ethanol with sodium carbonate as a base. acs.org This reaction proceeds via an initial nucleophilic aromatic substitution, where the phenoxide of the aminophenol displaces a fluoride on the dinitrobenzene, followed by an intramolecular cyclization of the amine group to form the phenoxazine ring. acs.org Adapting this to a dibrominated analog would involve starting with precursors such as a dibromo-aminophenol or a dibromo-dihalo-benzene derivative.

Another key strategy in forming the phenoxazine skeleton is the construction of a diaryl ether, which then undergoes intramolecular cyclization. nih.gov The functional groups on the two aryl rings are chosen to facilitate the final C-N bond formation that closes the oxazine ring. nih.gov For example, a diaryl ether can be synthesized via an O-arylation of a phenol with a diaryliodonium salt, which then cyclizes to form an acetylphenoxazine. researchgate.netnih.gov

The yields of these precursor-based syntheses can vary significantly based on the specific reagents and reaction conditions.

Precursor 1Precursor 2ProductYieldReference
2-Aminophenol4,5-Difluoro-1,2-dinitrobenzene2,3-Dinitro-10H-phenoxazine32% acs.org
2-Hydroxy-N-methylaniline4,5-Difluoro-1,2-dinitrobenzene2,3-Dinitro-10-methylphenoxazine82% acs.org

Novel Synthetic Paradigms for Phenoxazine Derivatives Applicable to Dibrominated Analogs

Recent advancements in synthetic chemistry offer new paradigms for creating phenoxazine derivatives, many of which are applicable to the synthesis of dibrominated analogs. These methods often provide advantages in terms of efficiency, environmental impact, and substrate scope.

Transition Metal-Free Synthetic Approaches

Growing interest in green chemistry has spurred the development of transition metal-free synthetic routes for phenoxazine synthesis, avoiding potential metal contamination in the final products. scielo.br

Another significant transition metal-free approach involves the Smiles rearrangement. This pathway is viable when synthesizing phenoxazines from 2-aminophenols and 3,4-dihaloarenes that are activated by electron-withdrawing groups. nih.gov The synthesis of 2,3-dinitrophenoxazines from 4,5-difluoro-1,2-dinitrobenzene is an example of a reaction that proceeds without a metal catalyst. acs.org

These metal-free methods are highly relevant for producing high-purity phenoxazine derivatives for applications in electronics and biomedicine where metal traces can be detrimental. scielo.br

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including phenoxazines. nih.gov This technique uses microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. nih.gov

For example, a library of pyridophenoxazinone derivatives was prepared using microwave irradiation with a continuous input power of 50 W, reaching the target temperature of 80°C in a reaction time of just 30 minutes, resulting in satisfactory yields. Similarly, microwave-assisted Buchwald-Hartwig cross-coupling reactions have been employed to synthesize phenoxazine-containing donor-acceptor-donor derivatives in high yields of up to 91%. scienceopen.com In one specific case, the target compound QPhox2 was synthesized via a microwave-assisted reaction between QBr2 and 10H-phenoxazine in 73% yield. scienceopen.comacs.org

The table below compares reaction times and yields for conventional versus microwave-assisted synthesis for related heterocyclic compounds, illustrating the typical advantages of the microwave approach.

Reaction TypeConventional MethodMicrowave-Assisted MethodReference
:---Time / Yield Time / Yield
Skraup synthesis of 7-amino-8-methylquinoline4 h / 35%15 min / 30% nih.gov
Cyclization for phenothiazine (B1677639) ring formation26 h / 30%15 min / 70% nih.gov

Organocatalytic Methods in Phenoxazine Derivatization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has found applications in polymer chemistry involving phenoxazine derivatives. Specifically, N-aryl phenoxazines have been developed as highly effective, metal-free photoredox catalysts for organocatalyzed atom transfer radical polymerization (O-ATRP). nih.govresearchgate.net

In this process, the phenoxazine catalyst absorbs light, typically in the UV or visible range, and enters an excited state. scielo.brnih.gov In this excited state, it becomes a strong reducing agent capable of activating an alkyl halide initiator to start the polymerization of monomers like methyl methacrylate (MMA). nih.gov The key advantages of using these organic catalysts are the elimination of transition metal contamination in the resulting polymers and the ability to control polymer molecular weight and achieve low dispersity. scielo.br

Researchers have found that the performance of these phenoxazine-based catalysts is enhanced when their photoexcited states possess charge transfer character and when the catalyst maintains a planar conformation during the catalytic cycle. nih.gov By modifying the phenoxazine core, for instance by adding biphenyl substituents, the catalyst's absorption profile can be shifted to longer wavelengths (visible light) and its molar absorptivity can be dramatically increased. nih.gov Using a core-substituted phenoxazine catalyst and white light LEDs, polymers with low dispersities (ranging from 1.13 to 1.31) and high initiator efficiencies have been produced. nih.govresearchgate.net

Advanced Chemical Transformations and Derivatization of 1,9 Dibromo 10h Phenoxazine

Cross-Coupling Reactions and Functional Group Interconversions

The bromine atoms on the 1,9-Dibromo-10H-phenoxazine scaffold serve as reactive handles for introducing a wide array of functional groups. This functionalization is key to tuning the electronic and photophysical properties of the resulting molecules for applications in materials science.

Suzuki–Miyaura Coupling Reactions for Aryl/Alkyl Substitutions

While specific literature detailing Suzuki-Miyaura coupling on the 1,9-dibromo isomer is not extensively documented, this palladium-catalyzed reaction is a well-established method for forming carbon-carbon bonds on related phenoxazine (B87303) structures. scirp.orglibretexts.org The reaction typically involves the coupling of the dibromo-phenoxazine with an organoboron reagent, such as an aryl or alkyl boronic acid, in the presence of a palladium catalyst and a base. libretexts.org

For instance, studies on the related isomer, 3,7-dibromo-10-hexyl-10H-phenoxazine, have demonstrated successful Suzuki-Miyaura coupling with various aryl boronic acids. nih.gov These reactions effectively replace the bromine atoms with new aryl substituents, enabling the synthesis of core-arylated phenoxazine derivatives. nih.gov This methodology is crucial for extending the π-conjugated system of the phenoxazine core, which is a common strategy for developing materials for organic electronics. scirp.orgnih.gov The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling on a Dibromo-Phenoxazine Isomer Note: The following data is based on the reaction with 3,7-dibromo-10-hexyl-10H-phenoxazine as a model system.

Reactant 1Reactant 2CatalystBaseSolventProduct TypeYieldReference
3,7-dibromo-10-hexyl-10H-phenoxazineAryl Boronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterCore-arylated N-hexyl phenoxazine35-46% nih.gov

Stille Condensation for Carbon-Carbon Bond Formation

The Stille reaction provides an alternative palladium-catalyzed method for creating carbon-carbon bonds by coupling the dibromo-phenoxazine with an organotin compound. wikipedia.org This reaction is particularly valuable due to the stability and functional group tolerance of the organostannane reagents. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organotin reagent, and reductive elimination. wikipedia.org

Research on N-alkyl-3,7-dibromophenoxazine has shown its utility in Stille coupling reactions to prepare 3,7-bis(aryl)-N-alkylphenoxazines. nih.gov In these syntheses, the dibromo-phenoxazine is reacted with organostannanes like 2-(tributylstannyl)thiophene, yielding new conjugated systems where the bromine atoms are replaced by thiophene (B33073) units. nih.gov Such derivatives are investigated for their semiconducting properties for potential use in organic electronics. nih.gov

Table 2: Example of Stille Condensation on a Dibromo-Phenoxazine Isomer Note: The data pertains to the reaction with N-alkyl-3,7-dibromophenoxazine.

Reactant 1Reactant 2CatalystSolventProduct TypeYieldReference
N-Alkyl-3,7-dibromophenoxazine2-(tributylstannyl)thiophenePd(PPh₃)₄Toluene3,7-bis(2-thienyl)-N-alkylphenoxazine~60% nih.gov

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a fundamental reaction for the formation of C(sp)–C(sp²) bonds, specifically for introducing alkyne functionalities onto an aromatic core. organic-chemistry.orgrsc.org This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org

Although specific examples of Sonogashira coupling with this compound are not prominent in the literature, its application to other dibromo-heterocyclic systems highlights its potential. nasa.govnasa.gov This transformation would allow for the direct attachment of ethynyl (B1212043) groups to the phenoxazine backbone. The resulting alkynylated phenoxazines could serve as important precursors for more complex conjugated materials, including polymers and dendrimers, by taking advantage of the reactive triple bond for further chemistry, such as click reactions or subsequent couplings. rsc.orgnih.gov

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms of dibromophenoxazines are susceptible to nucleophilic substitution, although this is more challenging than on simple aryl halides due to the electron-rich nature of the phenoxazine ring system. However, the synthesis of this compound itself relies on a key intramolecular nucleophilic aromatic substitution step. In a reported synthesis, the cyclization of a diarylamine intermediate to form the phenoxazine core proceeds via this mechanism. chemistryviews.org This demonstrates the viability of nucleophilic substitution pathways in the phenoxazine system under appropriate conditions. While direct intermolecular substitution of the bromine atoms requires harsh conditions or specific activation, this synthetic precedent underscores the reactivity of positions on the phenoxazine ring.

Polymerization and Oligomerization Studies Involving this compound

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of phenoxazine-based polymers and oligomers. These materials are of interest for their potential applications in organic light-emitting diodes (OLEDs), organic solar cells, and as chemical sensors due to their unique electronic and photophysical properties. vjol.info.vnscielo.br

Synthesis of Phenoxazine-Based Conjugated Polymers and Oligomers

Research has demonstrated that this compound can be used to create larger, condensed polycyclic systems. For example, a nickel-mediated homocoupling reaction has been successfully employed to dimerize the 1,9-dibromo-phenoxazine intermediate. chemistryviews.org This reaction forms a C-C bond between two phenoxazine units, leading to a well-defined oligomer with a double-butterfly structure. chemistryviews.org Such oligomers are valuable for studying the fundamental electronic interactions between phenoxazine units.

Furthermore, while not specific to the 1,9-isomer, Suzuki-Miyaura polycondensation is a powerful technique for creating phenoxazine-based conjugated polymers. scienceandtechnology.com.vnresearchgate.net In this approach, a dibromo-phenoxazine derivative is copolymerized with a diboronic acid or ester comonomer. For example, a polymer was synthesized from a 3,7-dibromo-phenoxazine monomer and a fluorene-based diboronic ester. scienceandtechnology.com.vnresearchgate.net The resulting polymer exhibited good solubility and optical properties suitable for applications in organic solar cells. scienceandtechnology.com.vnresearchgate.net This highlights a viable pathway for incorporating the this compound unit into conjugated polymer backbones.

Monomer 1Monomer 2CatalystBaseSolventPolymer TypeMolecular Weight (Mn)Reference
(3,7-Dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]Pd(PPh₃)₄K₂CO₃DMAcConjugated Copolymer (Phenoxazine-Fluorene)2616 g/mol scienceandtechnology.com.vnresearchgate.net

Controlled Polymerization Techniques Utilizing Dibrominated Phenoxazine Monomers

The functionalization of polymers with specific chromophores is a key strategy for developing advanced materials with tailored optoelectronic properties. The this compound unit serves as a valuable monomer in various controlled polymerization reactions, enabling the synthesis of well-defined polymers. Techniques such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct (hetero)arylation polycondensation (DHAP) are prominently utilized.

Suzuki-Miyaura polycondensation has been successfully employed to create conjugated copolymers by reacting dibrominated phenoxazine derivatives with fluorene-based boronic esters. scienceandtechnology.com.vnresearchgate.net For instance, a polymer (PO1) was synthesized from (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone and a fluorene-based diboronic ester using a Palladium catalyst (Pd(PPh₃)₄) and K₂CO₃ as the base. scienceandtechnology.com.vnresearchgate.net This method allows for the creation of polymers with specific conjugated backbones, influencing their optical and electronic properties. scienceandtechnology.com.vn

The Buchwald-Hartwig reaction is another powerful tool for synthesizing phenoxazine-containing polymers. This palladium-catalyzed cross-coupling reaction has been used to copolymerize 3,7-dibromo-10-(2-ethylhexyl)-phenoxazine with diamine monomers like 2,5-dimethyl-p-phenylenediamine (DMPPDA) and p-phenylenediamine (B122844) (PPDA). nsf.gov The reaction conditions, including the choice of palladium catalyst (Pd(OAc)₂), ligand (Xphos), and base (NaOᵗBu), are optimized to achieve high yields and control over the polymer's molecular weight. nsf.gov

Direct (hetero)arylation polycondensation (DHAP) offers a more atom-economical alternative for synthesizing conjugated polymers. This method has been applied to copolymerize phenoxazine monomers with different side chains and diketopyrrolopyrrole (DPP) units. researchgate.net The use of a Pd(OAc)₂ catalyst with a PCy₃·HBF₄ ligand facilitates the polymerization, yielding high molecular weight polymers with good solubility and low optical bandgaps. researchgate.net

Furthermore, phenoxazine derivatives have been investigated as photoredox catalysts in organocatalyzed atom transfer radical polymerization (O-ATRP), a controlled radical polymerization (CRP) method. nih.govnih.gov While not directly incorporating the dibrominated monomer into the backbone, this highlights the versatility of the phenoxazine scaffold in facilitating controlled polymerization processes to produce polymers with low dispersity and high initiator efficiency. nih.gov

Table 1: Examples of Controlled Polymerization Utilizing Dibrominated Phenoxazine Monomers

Polymerization Technique Monomers Catalyst/Conditions Resulting Polymer Properties Reference
Suzuki-Miyaura Polycondensation (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone + Fluorene diboronic ester Pd(PPh₃)₄, K₂CO₃, DMAc, 100°C Mₙ: ~2616 g/mol, PDI: 1.65, Optical Band Gap: 2.09 eV scienceandtechnology.com.vnresearchgate.net
Buchwald-Hartwig Amination 3,7-dibromo-10-(2-ethylhexyl)-phenoxazine + 2,5-dimethyl-p-phenylenediamine Pd(OAc)₂, Xphos, NaOᵗBu, THF, 85°C Mₙ: 12 kDa, PDI: 1.34 nsf.gov
Direct (hetero)arylation Polycondensation (DHAP) Phenoxazine-based monomer + Diketopyrrolopyrrole (DPP) Pd(OAc)₂, PCy₃·HBF₄ Mₙ: up to 41500 g/mol, PDI: 1.91, Optical Bandgap: ~1.40 eV researchgate.net

Mₙ: Number-average molecular weight, PDI: Polydispersity Index

Structural Control in Polymer Backbones Incorporating Phenoxazine Units

Achieving precise structural control in polymer backbones is crucial for tuning their physical and electronic properties. When incorporating phenoxazine units derived from this compound, several strategies can be employed to influence the final polymer architecture.

The nature of the alkyl or aryl substituent on the phenoxazine nitrogen (at the 10H-position) significantly impacts the polymer's properties. Research has shown that increasing the size of the alkyl group on the nitrogen, from methyl to 2-ethylhexyl and then to 2-decyltetradecyl, leads to a corresponding increase in both the number-average molecular weight (Mₙ) and the solubility of the resulting polymers. nsf.gov This enhanced solubility is critical for the processability of the polymers into thin films for electronic devices. nsf.gov

Similarly, the introduction of different side chains on phenoxazine-based donor-acceptor copolymers with diketopyrrolopyrrole (DPP) affects their thermal and optical properties. researchgate.net The use of branched alkyl and benzoyl side chains on the phenoxazine unit has been investigated, demonstrating that these modifications can tune the polymer's absorption spectrum and thermal stability. researchgate.net

The choice of polymerization method also provides a level of structural control. For example, the interphase chemical oxidative polymerization of phenoxazine was found to produce polymers with a higher molecular weight compared to polymerization in aqueous alcohols. researchgate.net The resulting polyphenoxazine structure consists solely of phenyleneamine units, even when an excess of oxidant is used. researchgate.net This indicates that the polymerization method can dictate the type of linkages formed in the polymer backbone.

Table 2: Effect of N-Substituent on Phenoxazine Polymer Properties

N-Substituent on Phenoxazine Resulting Polymer Mₙ (kDa) Key Property Change Reference
Methyl 0.7 Lower molecular weight and solubility nsf.gov
2-Ethylhexyl 12 Increased molecular weight and solubility nsf.gov
2-Decyltetradecyl 45 Highest molecular weight and solubility nsf.gov

Mₙ: Number-average molecular weight

Redox-Induced Structural and Electronic Transformations

Formation and Characterization of Radical Cations and Dianions

Phenoxazine derivatives, including those synthesized from this compound, are known for their ability to undergo reversible redox transformations. researchgate.net One-electron oxidation of the neutral phenoxazine molecule leads to the formation of a stable radical cation (phenoxazine⁺•). nih.govi-repository.netchemistryviews.org This process is often accompanied by a dramatic change in the molecule's geometry and electronic properties. i-repository.netchemistryviews.org

The formation of these radical cations can be achieved through chemical oxidation using agents like nitrosonium hexafluorophosphate (B91526) (NOPF₆) or tris(4-bromophenyl)aminium hexafluoroantimonate. nih.govchemistryviews.orgnih.gov Electrochemical methods, such as cyclic voltammetry, also reveal the reversible oxidation events corresponding to the formation of the radical cation and, in some cases, a subsequent dication. nih.govresearchgate.net For example, the cyclic voltammogram of N¹⁰-[5'-(N-Diethylamino)pentyl]-2-chlorophenoxazine (DPCP) shows two distinct anodic waves, the first corresponding to the formation of the radical cation [DPCP⁺•] and the second to the formation of the dication [DPCP²⁺]. researchgate.net

Characterization of these species is performed using various spectroscopic and analytical techniques.

X-ray Crystallography: Analysis of the radical cation salt of a condensed phenoxazine dimer (derived from this compound) revealed that the butterfly-like structure of the neutral molecule flattens into a planar structure upon oxidation. i-repository.netchemistryviews.orgnih.govacs.org

UV-Vis Spectroscopy: The formation of the radical cation is marked by the appearance of new, intense absorption bands in the visible region of the spectrum. researchgate.netrsc.org For instance, the radical cation of DPCP is pink, while the dication is brownish-yellow. researchgate.net

Resonance Raman Spectroscopy: This technique provides detailed information about the structural changes that occur upon radical formation by analyzing vibrational frequencies. rsc.org

Mass Spectrometry: This is used to confirm the identity of the oxidized species. researchgate.net

The stability and reactivity of these radical cations are influenced by factors such as the solvent and the oxidation potential of the specific phenoxazine derivative. nih.gov

Table 3: Electrochemical and Spectroscopic Data for Phenoxazine Derivatives

Compound Oxidation Event Potential (vs SCE) Characterization Method Observation Reference
N-Alkyl Phenoxazines PC → PC⁺• 0.56 to 0.70 V Cyclic Voltammetry Single reversible oxidation nih.gov
DPCP DPCP → DPCP⁺• 760 mV (anodic peak) Cyclic Voltammetry Reversible one-electron oxidation researchgate.net
DPCP⁺• DPCP⁺• → DPCP²⁺ 1170 mV (anodic peak) Cyclic Voltammetry Further one-electron oxidation researchgate.net
Phenoxazine Dimer (BPXZ) BPXZ → BPXZ⁺• - Chemical Oxidation Formation of a stable, blue solid chemistryviews.org

DPCP: N¹⁰-[5'-(N-Diethylamino)pentyl]-2-chlorophenoxazine, PC: Photoredox Catalyst, SCE: Saturated Calomel Electrode

Dimerization and Aggregation Phenomena upon Oxidation

The redox behavior of phenoxazine derivatives can also lead to dimerization and aggregation. A notable example starts with the this compound intermediate, which can be dimerized through a nickel-mediated homocoupling reaction. chemistryviews.org Subsequent aerobic oxidation under alkaline conditions forms a central N-N bond, yielding a condensed phenoxazine dimer, referred to as BPXZ. chemistryviews.org X-ray analysis of this dimer reveals a double-butterfly structure. chemistryviews.orgnih.gov

Upon one-electron oxidation, this neutral dimer (BPXZ) is converted into its corresponding radical cation (BPXZ⁺•). chemistryviews.orgnih.gov This transformation is significant because the entire molecular framework becomes planar, a stark contrast to the bent structure of the neutral dimer. i-repository.netchemistryviews.orgnih.gov The resulting radical cation salt is stable in both solid and solution states and exhibits a distinct blue color. chemistryviews.orgacs.org

In other systems, such as doubly phenoxazine-fused porphyrins, electrochemical oxidation can lead to the formation of a mixed-valence π-radical cation dimer. nih.gov This aggregation phenomenon is driven by the planar structure of the phenoxazine units, which promotes offset face-to-face stacking both in solution and in the solid state. nih.gov The formation of these radical cation dimers is a key property that distinguishes them from related, but more twisted, diphenylamine-fused porphyrins. nih.gov

The aggregation of radical cations is not universal for all phenoxazine derivatives. Studies on certain phenoxazine radical cations have shown conversion to a single product rather than aggregation, as indicated by the presence of an isosbestic point in their UV-Vis spectra during reactivity studies. nih.gov The tendency towards dimerization or aggregation upon oxidation is therefore highly dependent on the specific molecular structure and the surrounding chemical environment.

Electrochemical and Redox Properties of 1,9 Dibromo 10h Phenoxazine and Its Derivatives

Cyclic Voltammetry and Electro-Oxidation/Reduction Pathways

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of phenoxazine (B87303) derivatives. These studies reveal the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the resulting species.

The electrochemical oxidation of N-substituted phenoxazines is often a quasi-reversible process that occurs in a diffusion-controlled regime. researchgate.net The initial oxidation typically involves a one-electron transfer to form a radical cation. ias.ac.inchemistryviews.org For some phenoxazine derivatives, a second oxidation can occur at a higher potential, leading to the formation of a dication. ias.ac.in For instance, 10-[(3'-N-benzylamino)propyl]phenoxazine exhibits two reversible anodic waves, corresponding to the formation of a radical cation and a subsequent dication. ias.ac.in

The general electrochemical behavior of many phenoxazine derivatives involves reversible or quasi-reversible oxidation processes. nih.govrsc.org The oxidation of the phenoxazine core leads to the formation of a stable radical cation. chemistryviews.orgnih.gov However, the reduction processes can be more complex and are often irreversible. beilstein-journals.org

Reversibility and Irreversibility of Redox Processes

The reversibility of the redox processes in phenoxazine derivatives is a key indicator of their stability and suitability for various applications. Many N-substituted phenoxazines exhibit reversible or quasi-reversible oxidation to their corresponding radical cations. researchgate.netnih.govmdpi.com This reversibility suggests that the radical cation is stable under the experimental conditions.

In contrast, the reduction of phenoxazine derivatives is often irreversible. beilstein-journals.org For example, 2-(arylamino)-3H-phenoxazin-3-ones show two irreversible reduction waves. beilstein-journals.org Similarly, 14H-quinoxaline[2,3-b]phenoxazines also undergo irreversible two-wave reduction. beilstein-journals.org The irreversibility of the second oxidation step to form a dication has also been noted, suggesting the high reactivity of the dication species. ias.ac.in

The stability of the oxidized forms of phenoxazines is a notable property. researchgate.net However, the formation of phenoxy radicals during oxidation can sometimes lead to electropolymerization, which can cause fouling of the electrode surface. researchgate.net

Influence of Substituents and Solvent on Redox Potentials

The redox potentials of phenoxazine derivatives are significantly influenced by the nature and position of substituents on the phenoxazine core and the N-substituent. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

The solvent can also play a role in the electrochemical behavior of phenoxazine derivatives, although this aspect is less detailed in the provided search results. The interaction of the solvent with the charged species formed during the redox process can affect the redox potentials and the stability of these species.

Ionization Potentials and Electron Affinities

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are fundamental electronic properties that can be determined from electrochemical data.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of phenoxazine-based molecules can be estimated from their oxidation and reduction potentials, respectively. Phenoxazine-based conjugated oligomers have been found to possess low ionization potentials, typically in the range of 4.68–4.75 eV. nih.gov

Experimental Determination by Spectroelectrochemistry

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to study the spectral properties of electrochemically generated species. In the case of phenoxazine derivatives, spectroelectrochemistry allows for the in-situ characterization of the radical cations and other intermediates formed during redox reactions.

The electrochemical oxidation of N-substituted phenoxazines in a thin-layer spectroelectrochemical cell produces radical cations that exhibit characteristic absorbance bands. researchgate.net For example, the radical cations of some N-substituted phenoxazines show absorbance at 385, 410, and 530 nm. researchgate.net This technique provides direct evidence for the formation of these species and allows for the study of their stability and reactivity.

Correlation with Molecular Electronic Structure

The electrochemical properties of phenoxazine derivatives are intrinsically linked to their molecular electronic structure. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to understand these relationships.

The dihedral angle between the two benzene (B151609) rings in the phenoxazine structure, a result of the electron-rich nitrogen and oxygen atoms, influences its electronic properties. nih.gov The introduction of substituents can alter this geometry and, consequently, the electronic distribution within the molecule, affecting the redox potentials. For example, core extension of phenoxazine with aryl substituents can lead to enhanced visible-light absorption and intramolecular charge transfer. nih.gov

The correlation between the molecular structure and electrochemical behavior is crucial for designing new phenoxazine-based materials with tailored redox properties for specific applications.

Electrochemical Stability and Degradation Pathways

The electrochemical stability of phenoxazine derivatives is a critical factor for their long-term performance in electronic devices. Many phenoxazine derivatives exhibit good electrochemical stability, particularly with respect to their oxidation processes.

Polymers incorporating phenoxazine units have shown improved electrochemical stability compared to analogous polymers without the phenoxazine moiety. nsf.gov For instance, phenoxazine-containing polyaniline derivatives did not show signs of degradation after multiple cyclic voltammetry cycles, unlike the parent polyaniline. nsf.gov Spectroelectrochemical studies have also confirmed the stability of these polymers over numerous redox cycles. nsf.gov

However, degradation can occur under certain conditions. As mentioned earlier, the formation of highly reactive species like dications can lead to subsequent chemical reactions and degradation. ias.ac.in Furthermore, electropolymerization of phenoxy radicals can lead to electrode fouling, which is a form of degradation of the electrochemical system. researchgate.net Understanding these degradation pathways is essential for developing more robust and long-lasting phenoxazine-based materials.

Analysis of Electrochemical Cycling Stability in Different Media

The stability of phenoxazine-based materials during repeated electrochemical cycling is a key indicator of their robustness for use in electronic devices. Studies on various phenoxazine derivatives consistently highlight their notable electrochemical stability.

Polyaniline derivatives incorporating a phenoxazine core have been shown to possess remarkable electrochemical stability. nsf.gov For instance, polymers synthesized from 3,7-dibromo-10-(2-hexyldecyl)phenoxazine have demonstrated the ability to endure numerous redox cycles without significant degradation. researchgate.net In one study, cyclic voltammetry analyses were performed for 10 cycles, and no new peaks appeared, which would typically signify polymer degradation. nsf.gov Further investigations revealed that some phenoxazine-based polymers are stable for up to 100 redox cycles. nsf.govresearchgate.net This high stability is often attributed to the rigid phenoxazine core and the electron-rich oxygen heteroatom, which is thought to stabilize the radical cation formed during oxidation. nsf.gov

The introduction of phenoxazine units into other polymer structures, such as carbazole-thiophene derivatives, has also been shown to positively influence their electrochemical properties and stability. nih.gov The presence of the phenoxazine moiety can benefit the stability and efficiency of electrochromic materials. nih.gov

The table below summarizes the electrochemical cycling stability observed in various phenoxazine derivatives, which provides an indication of the expected stability for compounds like 1,9-Dibromo-10H-phenoxazine.

Phenoxazine Derivative Number of Cycles Observation Reference
Polyaniline-phenoxazine derivative (P1)100No noticeable degradation nsf.gov
Polyaniline-phenoxazine derivative (P2)10No new peaks observed, indicating stability nsf.gov
Carbazole-thiophene with phenoxazineMultipleBenefits to stability and efficiency nih.gov

It is important to note that the stability can be influenced by the specific substituents on the phenoxazine core and the medium in which the cycling is performed. However, the general trend points towards high electrochemical stability for the phenoxazine class of compounds.

Identification of Electro-Degradation Products

Understanding the degradation pathways of phenoxazine derivatives under electrochemical stress is crucial for predicting their long-term performance. While specific degradation products for this compound have not been detailed, analysis of related compounds provides likely degradation routes.

For closely related isomers such as 3,7-dibromo-10-phenyl-10H-phenoxazine, oxidation is a primary degradation pathway. Under oxidative conditions, the formation of phenoxazine-3,7-dione derivatives has been identified as a major degradation product. This suggests that the phenoxazine ring itself is susceptible to oxidation at the unsubstituted positions, leading to the formation of quinone-like structures.

Conversely, under reductive conditions, the degradation can lead to the formation of 3,7-dihydro-10H-phenoxazine derivatives. Furthermore, the bromine atoms on the phenoxazine ring can be susceptible to substitution reactions, leading to the formation of 3,7-disubstituted phenoxazine derivatives as another potential set of degradation products.

Based on these findings for a similar isomer, the potential electro-degradation products for this compound can be extrapolated.

Degradation Condition Potential Degradation Product Type Example from Related Compounds Reference
OxidationDione derivativesPhenoxazine-3,7-dione
ReductionDihydro derivatives3,7-dihydro-10H-phenoxazine
SubstitutionSubstituted derivatives3,7-disubstituted phenoxazine

These potential degradation pathways highlight the importance of controlling the electrochemical environment to maintain the integrity of phenoxazine-based materials in practical applications.

Spectroscopic Characterization and Photophysical Investigations

Advanced Spectroscopic Analysis for Structural Elucidation

Beyond basic identification, a combination of sophisticated spectroscopic methods is employed to confirm the precise structure and connectivity of 1,9-Dibromo-10H-phenoxazine.

While specific multi-dimensional NMR data for this compound is not extensively detailed in the provided search results, the application of such techniques to related phenoxazine (B87303) derivatives is well-documented. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in resolving complex spin systems and confirming the connectivity of protons and carbons within the aromatic framework. For instance, in similar brominated phenoxazines, 2D NMR is crucial for resolving overlapping signals in the aromatic region, providing unambiguous assignments of the proton and carbon atoms. The development of super-resolved wavelet packet transform-based 1H NMR spectroscopy offers a powerful tool for decoupling individual constituents in complex mixtures, which could be highly beneficial for analyzing reaction mixtures during the synthesis of this compound. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of this compound. It provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. bioanalysis-zone.cominnovareacademics.in For related dibrominated phenoxazine derivatives, HRMS is routinely used to confirm the molecular weight, which is a critical step in verifying the successful synthesis of the target compound. nih.gov The technique's ability to measure mass-to-charge ratios to several decimal places distinguishes it from conventional mass spectrometry and is essential for differentiating between compounds with the same nominal mass. bioanalysis-zone.com While specific fragmentation patterns for this compound are not detailed, the analysis of these patterns would provide valuable information about the stability of different parts of the molecule and confirm the presence of the dibrominated phenoxazine core.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint. For related phenoxazine structures, IR spectroscopy is used to identify key vibrations such as the N-H and C-O-C stretching frequencies. The analysis of vibrational spectra, often supported by computational simulations, allows for a detailed understanding of the molecule's bonding and structure. nepjol.info In the context of phenoxazine polymers, Fourier Transform Infrared (FT-IR) spectroscopy is used to confirm the chemical structure of the monomers and the resulting polymers. researchgate.net

Electronic Absorption and Emission Properties

The electronic behavior of this compound is investigated through its interaction with ultraviolet and visible light, providing insights into its potential for various optoelectronic applications.

UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For phenoxazine derivatives, the position and intensity of the absorption bands are sensitive to the substitution pattern on the aromatic core. The UV-Vis spectrum of a condensed phenoxazine dimer, derived from this compound, has been reported. i-repository.net In related systems, the introduction of bromine atoms can influence the electronic properties, often leading to a red-shift in the absorption spectra. acs.org The study of electronic transitions is critical for understanding the photophysical behavior and potential applications in areas such as organic light-emitting diodes (OLEDs) and photoredox catalysis. nih.govacs.org

Fluorescence and Phosphorescence Emission Characteristics

The emission properties of brominated phenoxazines are a direct consequence of their electronic structure, which is perturbed by the halogen substituents. In donor-acceptor systems, the photoluminescence (PL) spectrum of brominated phenoxazine derivatives can be affected by the inductive effect of the bromine atoms. For instance, in a molecule where 3,7-dibromo-10H-phenoxazine acts as the donor unit, the PL spectrum is blue-shifted compared to its non-halogenated counterpart. acs.orgnih.gov This is attributed to the negative inductive effect of bromine, which decreases the donor strength of the phenoxazine moiety and consequently increases the energy of the first singlet charge-transfer state (¹CT). acs.orgnih.gov

Conversely, the phosphorescence spectrum of a hexabromo-phenoxazine derivative was observed to be red-shifted relative to the non-brominated version. acs.orgnih.gov The triplet state (T₁) energy for this brominated compound was determined to be approximately 2.58 eV. acs.orgnih.gov The vibrational structure of the phosphorescence spectra suggests a locally-excited (LE) character for the T₁–S₀ transition, resembling the phosphorescence of isolated dibromo-phenoxazine donor fragments. acs.orgnih.gov

In other molecular systems, such as phenoxazine-quinoline conjugates, the introduction of a bromine atom (in compound PQBr) leads to a broad emission band with a maximum around 591 nm in certain solvents. acs.org

Luminescence Quantum Yields and Radiative Decay Pathways

The luminescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of a light-emitting compound. horiba.com Phenoxazine derivatives, in general, are known to exhibit high luminescence quantum yields. researchgate.net

The presence of heavy atoms like bromine can significantly alter the quantum yields of different emissive pathways. This is particularly evident in the phosphorescence quantum yield (Φp). In a comparative study of phenoxazine-quinoline conjugates, the non-halogenated version showed negligible phosphorescence. However, the brominated derivative (PQBr) exhibited a substantial phosphorescence quantum yield of 13.0% in powder form and approximately 28% in aggregates. researchgate.net This dramatic increase highlights how the heavy bromine atom facilitates the otherwise spin-forbidden radiative decay from a triplet state. researchgate.netnih.gov This enhancement is a direct result of increased spin-orbit coupling.

Table 1: Luminescence Quantum Yields of a Brominated Phenoxazine Derivative (PQBr)

Compound State Phosphorescence Quantum Yield (Φp)
PQBr Powder 13.0%
PQBr Aggregates (10⁻⁵ M, fw = 90%) ~28%

Data sourced from references researchgate.net.

Dynamics of Excited States and Charge Transfer Phenomena

The fate of a molecule after absorbing light is governed by a complex series of dynamic processes. For brominated phenoxazines, these dynamics are heavily influenced by the interplay of charge transfer, heavy-atom effects, and environmental factors.

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally Activated Delayed Fluorescence (TADF) is a process that allows for the harvesting of non-emissive triplet excitons to generate light, which is crucial for high-efficiency organic light-emitting diodes (OLEDs). acs.orgnih.gov This mechanism relies on an efficient reverse intersystem crossing (rISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁), which requires a very small energy gap (ΔEST) between these two states. acs.orgnih.govrsc.org

The incorporation of bromine into phenoxazine-based emitters provides a powerful strategy for enhancing TADF. acs.orgnih.govnih.gov The heavy-atom effect of bromine significantly accelerates spin-forbidden transitions. acs.orgnih.gov A comprehensive study on a hexabromo-phenoxazine derivative (Br-tri-PXZ-TRZ) demonstrated a remarkable nine-fold enhancement in the rISC rate and a short delayed fluorescence lifetime of just 2 µs. acs.orgnih.govnih.gov

Aggregation-Induced Emission Enhancement (AIEE)

Most luminophores suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or at high concentrations. nih.gov However, some molecules exhibit the opposite phenomenon, known as Aggregation-Induced Emission Enhancement (AIEE), where aggregation leads to stronger luminescence. nih.gov

Phenoxazine derivatives have been shown to exhibit AIEE. nih.govrsc.org The introduction of halogen atoms can be a key driver for this effect. Studies on phenoxazine-quinoline conjugates revealed that while the non-halogenated compound suffered from ACQ, the chlorinated (PQCl) and brominated (PQBr) derivatives displayed conventional AIE properties. acs.orgnih.gov The PQBr derivative showed a significant ~55-fold enhancement in emission intensity upon aggregation. nih.gov

Intramolecular Charge Transfer (ICT) State Characterization

In donor-acceptor (D-A) molecular architectures, the phenoxazine moiety acts as a potent electron donor. nih.govresearchgate.net Upon photoexcitation, an electron is promoted from the donor (phenoxazine) to the acceptor part of the molecule, forming an Intramolecular Charge Transfer (ICT) state. nih.govmdpi.com This charge redistribution is fundamental to the photophysical properties of these materials. rsc.org

The substitution of the phenoxazine core with bromine atoms directly modulates the characteristics of this ICT state. The strong electron-withdrawing inductive effect of bromine reduces the electron-donating strength of the phenoxazine ring. acs.orgnih.gov This destabilizes the highest occupied molecular orbital (HOMO) to a lesser extent, leading to an increase in the energy of the ¹CT state. acs.orgnih.gov This effect is experimentally observed as a blue-shift in the fluorescence spectrum of brominated phenoxazine derivatives compared to their non-halogenated analogues. acs.orgnih.gov The properties of the ICT state, including its energy and stability, are also highly sensitive to the polarity of the surrounding environment. nih.gov

Photostability and Photodegradation Mechanisms

A critical factor for the practical application of organic materials in devices like OLEDs is their stability under operational conditions, including exposure to light. Research has shown that the phenoxazine scaffold is highly susceptible to rapid photodegradation, a significant drawback for its use in optoelectronics. researchgate.netnih.govchemistryviews.org

This degradation is particularly pronounced in halogenated solvents such as chloroform (B151607). researchgate.netnih.govchemistryviews.org The degradation process is understood to proceed through a radical-based mechanism. researchgate.netchemistryviews.org Upon irradiation with UV light, phenoxazine solutions can become strongly discolored within seconds, indicating rapid decomposition of the molecule. chemistryviews.org Investigations have identified the formation of defined oligomers of phenoxazine, which incorporate atoms from the solvent molecule, as products of this degradation. chemistryviews.org

However, the stability of the phenoxazine core can be significantly improved through chemical modification. Kinetic studies have revealed that the quantum yield of photodegradation can be reduced by a factor of more than 1000 in appropriately substituted derivatives. researchgate.netnih.gov Specifically, trisubstituted phenoxazines have been shown to be substantially more photostable than N-substituted versions. researchgate.netnih.gov This indicates that strategic substitution, such as the introduction of bromine atoms at the 1 and 9 positions, could be a viable strategy to suppress the high photoreactivity of the parent compound and enhance its durability for device applications. researchgate.netnih.gov

Influence of Solvent and Substitution on Photostability

Specific studies detailing the photostability of this compound in various solvents are not available. However, research on the broader phenoxazine family offers some general insights.

Phenoxazine itself is known to be highly susceptible to rapid photodegradation, particularly when dissolved in halogenated solvents such as chloroform. chemistryviews.orgresearchgate.net Irradiation with UV light can lead to a significant and rapid discoloration of the solution. chemistryviews.org The stability of phenoxazine derivatives is influenced by substitutions on both the nitrogen atom and the aromatic rings. For instance, N-phenyl substitution has been found to decrease the photostability of the phenoxazine core compared to the unsubstituted parent molecule. chemistryviews.org Conversely, other substitution strategies are being explored to suppress this high photoreactivity. researchgate.net

The introduction of halogen atoms to the phenoxazine structure is known to impact its photophysical properties. Halogenation can promote intersystem crossing, the process where a molecule transitions from an excited singlet state to a triplet state. This "heavy-atom effect" is particularly noted with heavier halogens like iodine, which can significantly increase triplet quantum yields. nih.govplos.org While bromine is less effective than iodine, it can still influence these photophysical pathways. Studies on other brominated phenoxazine derivatives and related structures have shown that the presence of bromine can affect emission properties and the generation of reactive oxygen species. acs.org

Without direct experimental data for this compound, it is not possible to provide a quantitative analysis or a data table on its photostability in different solvents. Such an analysis would require dedicated kinetic studies monitoring its degradation under controlled irradiation in a range of solvent environments.

Identification of Photodegradation Products and Pathways

There is no specific information available identifying the photodegradation products or elucidating the degradation pathways for this compound.

For the parent phenoxazine molecule, photodegradation in chloroform under UV light has been shown to proceed via a radical mechanism. chemistryviews.org This process leads to the formation of defined oligomers of phenoxazine, which incorporate a carbon atom likely originating from the solvent. chemistryviews.org The investigation of these degradation processes is complex, as they can be poorly controlled and result in a mixture of products. chemistryviews.org

In related phenoxazine-containing compounds, photodegradation has also been observed in solvents like chloroform upon exposure to UV light, leading to changes in the absorption and emission spectra. uhasselt.be The specific pathways are highly dependent on the molecular structure, the solvent, and the presence of oxygen.

To determine the photodegradation products and pathways for this compound, detailed analytical studies would be necessary. These would involve irradiating the compound under controlled conditions and using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and identify the resulting degradation products. Mechanistic studies, potentially involving radical trapping experiments and computational analysis, would then be required to map the reaction pathways.

Computational and Theoretical Studies of 1,9 Dibromo 10h Phenoxazine

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure and excited state properties of molecules. For 1,9-Dibromo-10H-phenoxazine, these calculations offer a detailed picture of its conformational preferences, frontier molecular orbitals, and photophysical characteristics.

The geometry of the 10H-phenoxazine core is not planar but adopts a folded or "butterfly" conformation along the N-O axis. The degree of this folding can be characterized by the dihedral angle between the two outer benzene (B151609) rings. In substituted phenoxazines, this angle is influenced by the nature and position of the substituents. For instance, studies on various functionalized phenoxazine (B87303) and phenothiazine (B1677639) derivatives show dihedral angles ranging from approximately 5° to 23°. nih.govacs.orgsemanticscholar.org

For this compound, DFT calculations would be used to find the minimum energy structure. The presence of the bulky bromine atoms at the 1 and 9 positions likely influences the degree of puckering of the central ring system. Geometry optimization would reveal the precise bond lengths, bond angles, and the crucial dihedral angle that defines its three-dimensional shape. This optimized geometry is the foundation for all further electronic structure calculations. Conformational analysis would explore other possible stable or metastable conformations, although the butterfly structure is the well-established ground state for the phenoxazine scaffold.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, provides a measure of the molecule's electronic excitability and chemical reactivity.

In phenoxazine derivatives, the HOMO is typically localized on the electron-rich phenoxazine ring, reflecting its electron-donating character. The LUMO distribution, however, can vary depending on the nature of any acceptor moieties attached to the phenoxazine core. For this compound itself, both HOMO and LUMO are expected to be distributed across the phenoxazine framework. The introduction of bromine atoms, which are electronegative, is expected to lower both the HOMO and LUMO energy levels and potentially widen the energy bandgap compared to the unsubstituted phenoxazine. rsc.org

Calculated Electronic Properties of a Representative Phenoxazine Derivative (PXZ-CNImPy)
ParameterEnergy Level (eV)
HOMO-5.61
LUMO-2.43
HOMO-LUMO Gap (Eg)3.18

Data for PXZ-CNImPy, a related phenoxazine derivative, used for illustrative purposes. researchgate.net

Phenoxazine derivatives can be oxidized to form stable radical cations. Understanding the distribution of the unpaired electron spin in this radical species is crucial for applications in organic electronics and spintronics. DFT calculations are highly effective in mapping the spin density distribution.

Upon oxidation of this compound to its radical cation, the spin density is expected to be delocalized primarily across the phenoxazine framework. mdpi.comrsc.org Theoretical studies on phenoxazine and phenothiazine radical cations show that the spin density is concentrated around the nitrogen and oxygen/sulfur atoms and extends into the aromatic rings. mdpi.comresearchgate.netaip.org This delocalization contributes to the stability of the radical cation. The bromine substituents may also hold a small portion of the spin density. Visualizing the spin density surface provides a clear, qualitative understanding of how the unpaired electron is distributed throughout the molecule.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs). A key requirement for a TADF material is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), typically below 0.2 eV. nih.gov This small gap enables efficient reverse intersystem crossing (rISC) from the non-emissive triplet state to the emissive singlet state, thus harvesting triplet excitons for light emission.

Phenoxazine is a popular donor unit in TADF emitters due to its ability to promote a spatial separation of the HOMO and LUMO when paired with an acceptor unit, which in turn leads to a small ΔE_ST. nih.govrsc.org For molecules based on phenoxazine donors, calculated ΔE_ST values can be very low. nih.govrsc.org While this compound itself is not a classic donor-acceptor TADF molecule, understanding its intrinsic S₁-T₁ splitting is important. TD-DFT calculations are employed to determine the energies of these excited states and thus the ΔE_ST. A small intrinsic ΔE_ST would suggest that its derivatives could be promising candidates for TADF materials.

Calculated Singlet-Triplet Energy Gaps (ΔE_ST) for Various Phenoxazine-Based TADF Emitters
CompoundΔE_ST (eV)Reference
POZ-DBPHZ~0.02 nih.gov
TPXZBN0.16 rsc.org
DPXZCZBN0.13 rsc.org
A Phenoxazine-Pyridazine Derivative~0.3 nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing a dynamic picture of their flexibility and interactions.

MD simulations can be used to explore the conformational flexibility of this compound. researchgate.net Such simulations model the atomic motions of the molecule over time at a given temperature, revealing the range of accessible conformations and the dynamics of the "butterfly" flapping motion of the phenoxazine core. This is particularly important for understanding how the molecule might pack in the solid state and how its conformation might change in different environments. For materials used in flexible electronics, understanding molecular-level flexibility is critical. MD simulations can provide insights into properties like the persistence length and vibrational modes, which are related to the molecule's rigidity and thermal motion. mdpi.com

Intermolecular Interactions and Aggregation Behavior

The introduction of bromine atoms at the 1 and 9 positions of the 10H-phenoxazine core is expected to significantly influence its intermolecular interactions and aggregation behavior. While direct computational studies on the crystal packing and solution-state aggregation of this compound are not extensively documented in the literature, valuable insights can be drawn from studies on related halogenated phenoxazine derivatives and other brominated aromatic systems.

Computational modeling, particularly through methods like Density Functional Theory (DFT), allows for the detailed analysis of non-covalent interactions that govern the supramolecular assembly of molecules. For halogenated phenoxazines, several types of intermolecular interactions are anticipated to play a crucial role:

Halogen Bonding: The bromine atoms in this compound can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules, such as the oxygen or nitrogen atoms of the phenoxazine core, or the π-system of the aromatic rings. These interactions, denoted as C–Br···O, C–Br···N, or C–Br···π, are directional and can significantly influence the crystal packing and molecular aggregation.

π-π Stacking: The planar aromatic core of the phenoxazine moiety facilitates π-π stacking interactions between adjacent molecules. The presence of bromine substituents can modulate the strength and geometry of these interactions by altering the electron density distribution of the aromatic rings.

Hydrogen Bonding: The N-H group in the phenoxazine ring can act as a hydrogen bond donor, forming N-H···O or N-H···Br hydrogen bonds with neighboring molecules. These interactions contribute to the formation of defined supramolecular structures in the solid state.

A study on halogenated phenoxazine-quinoline conjugates, including a brominated derivative, has demonstrated the profound impact of halogen atoms on aggregation behavior. acs.orgnih.gov In this research, it was observed that the presence of bromine or chlorine atoms led to concentration-dependent aggregation-induced phosphorescence (AIP), a phenomenon not observed in the non-halogenated analogue. acs.orgnih.gov This suggests that the halogen atoms promote intermolecular interactions in the aggregated state, leading to a rigidified molecular conformation that favors phosphorescence. acs.orgnih.gov Computational analysis in that study indicated that multiple noncovalent interactions, including halogen···halogen interactions, play a vital role in stabilizing the aggregated structure. acs.org

The aggregation of halogenated phenoxazines in solution is a critical aspect of their application in areas like organic electronics and sensing. The balance of the aforementioned intermolecular forces will dictate the morphology and stability of the aggregates formed. For instance, the interplay between halogen bonding and π-π stacking can lead to the formation of well-ordered J-aggregates or H-aggregates, which have distinct photophysical properties.

Table 1: Potential Intermolecular Interactions in this compound and their Significance

Interaction TypeDonorAcceptorSignificance in Aggregation
Halogen BondingC-BrO, N, π-systemDirectional control of molecular assembly, stabilization of aggregates.
π-π StackingPhenoxazine RingPhenoxazine RingFormation of columnar structures, influence on electronic properties.
Hydrogen BondingN-HO, BrFormation of chains or sheets, contribution to crystal stability.
Van der WaalsMoleculeMoleculeOverall cohesive energy, packing efficiency.

Machine Learning Approaches in Predicting Properties

The complexity of structure-property relationships in functional organic molecules like this compound has led to the increasing application of machine learning (ML) as a powerful predictive tool. ML models, trained on large datasets of molecular structures and their corresponding experimental or computationally derived properties, can rapidly and accurately predict the characteristics of new, unstudied compounds. This approach offers a significant advantage over traditional, resource-intensive experimental synthesis and characterization or high-level quantum mechanical calculations.

Prediction of Redox Potentials

The redox potential is a critical parameter for phenoxazine derivatives, particularly in applications such as photoredox catalysis and organic electronics. The introduction of two electron-withdrawing bromine atoms at the 1 and 9 positions of the phenoxazine core is expected to significantly impact its redox behavior, generally leading to higher oxidation potentials compared to the unsubstituted parent compound.

While specific ML models for predicting the redox potential of this compound have not been reported, studies on related classes of compounds, such as phenazine (B1670421) derivatives, demonstrate the feasibility and power of this approach. For instance, a combination of quantum chemistry and machine learning has been effectively used to predict the redox potentials of biochemical carbonyl reductions. nih.gov In such hybrid models, computationally less expensive quantum chemical methods are used to generate molecular descriptors that capture the essential electronic features of the molecules. These descriptors then serve as input for an ML algorithm, such as a Gaussian process (GP) regression model, which is trained on a dataset of known redox potentials. nih.gov

Graph-based machine learning methods have also emerged as a promising strategy for predicting redox potentials. chemrxiv.orgunibe.chchemrxiv.org These models represent molecules as graphs and use graph neural networks or graph kernels to learn the relationship between the molecular structure and its redox properties. chemrxiv.orgunibe.chchemrxiv.org A key advantage of this approach is that it can learn directly from the molecular structure, bypassing the need for explicit descriptor calculation.

For this compound, an ML model for redox potential prediction would likely be trained on a diverse dataset of halogenated and non-halogenated phenoxazine and other heterocyclic compounds. The model would learn to correlate structural features, such as the presence and position of the bromine atoms, with the resulting redox potential.

Table 2: Representative Machine Learning Models for Redox Potential Prediction

Model TypeKey FeaturesPotential Application to this compound
Quantum Chemistry/ML HybridCombines the accuracy of quantum chemical descriptors with the speed of ML.Prediction of oxidation and reduction potentials based on calculated electronic properties.
Graph-Based Neural NetworksLearns directly from the molecular graph, capturing intricate structural information.Direct prediction from the 2D structure of the molecule without manual feature engineering.
Quantitative Structure-Property Relationship (QSPR)Establishes a statistical relationship between molecular descriptors and properties.Development of a predictive equation for the redox potential based on key molecular descriptors.

Structure-Property Relationship Modeling

Beyond the prediction of a single property like redox potential, machine learning models can be employed to develop comprehensive structure-property relationship (SPR) models. These models can elucidate the complex interplay between the molecular structure of substituted phenoxazines and their various functional properties, including photophysical characteristics, catalytic activity, and stability.

Computational studies on phenoxazine derivatives have established clear links between their structure and properties. For example, the nature and position of substituents on the phenoxazine core have been shown to modulate triplet energies, excited-state reduction potentials, and oxidation potentials. nih.govnih.gov These relationships are crucial for the rational design of phenoxazine-based organic photoredox catalysts. nih.govnih.gov

By analyzing the trained model, it is possible to identify the most influential molecular features that govern a particular property. For this compound, such a model could quantify the impact of the 1,9-dibromo substitution pattern on its electronic structure and, consequently, its performance in specific applications. This information is invaluable for guiding the synthesis of new phenoxazine derivatives with optimized properties for targeted applications.

Based on a thorough review of available scientific literature, there is currently insufficient information to generate a detailed article on the direct applications of This compound within the specific fields of Organic Light-Emitting Diodes (OLEDs), Polymer LEDs, Organic Photovoltaics (OPVs), and Dye-Sensitized Solar Cells (DSSCs) as outlined in the request.

The available research primarily documents This compound as a chemical intermediate or precursor used in the synthesis of other, more complex phenoxazine derivatives. i-repository.netamazonaws.com For instance, it has been used as a starting material in Sonogashira coupling reactions to synthesize compounds like 1,9-diethynyl-10H-phenoxazine. amazonaws.com

While the broader class of phenoxazine compounds is well-researched for applications in advanced materials science, including as hole-transporting materials, emitters for thermally activated delayed fluorescence (TADF), and components in photovoltaic systems, specific research findings and performance data for the 1,9-dibromo isomer in these roles are not present in the accessible literature. The documents found focus on its synthesis rather than its application as an active material in electronic or photovoltaic devices. i-repository.netamazonaws.com

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline focusing solely on the direct applications of "this compound." To do so would require speculation beyond the scope of published research.

Applications in Advanced Materials Science and Organic Electronics

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Interface Engineering in Device Architectures

There is no available research data detailing the use of 1,9-Dibromo-10H-phenoxazine as an interfacial layer or in interface engineering for device architectures within the scope of the conducted search.

Catalysis and Photoredox Catalysis

There is no specific information available regarding the use of this compound in general catalysis or photoredox catalysis. The phenoxazine (B87303) core is known to be a privileged scaffold in the design of organic photoredox catalysts due to its strong electron-donating properties in the excited state. nih.gov Modifications to the phenoxazine structure, such as the introduction of substituents on the heterocyclic core or the nitrogen atom, are known to tune its photophysical and electrochemical properties. nih.gov However, studies detailing the impact of 1,9-dibromo substitution on these properties and subsequent catalytic activity have not been identified.

Metal-Free Photoredox Catalysts

No studies have been found that specifically describe the use of this compound as a metal-free photoredox catalyst. The development of organic photoredox catalysts is a significant area of research aimed at replacing expensive and toxic heavy metal-based catalysts. nih.gov Phenoxazines, in general, are an interesting class of organic photoredox catalysts due to their strongly reducing photoexcited states. nih.gov

Organocatalytic Applications

There is no available research detailing the application of this compound in organocatalysis. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While various organic scaffolds are employed as organocatalysts, the specific role of this compound in this context has not been reported in the scientific literature.

Future Research Directions and Unexplored Avenues for 1,9 Dibromo 10h Phenoxazine

The unique electronic and structural characteristics of 1,9-Dibromo-10H-phenoxazine position it as a valuable building block for advanced materials. However, its full potential remains largely untapped. Future research efforts are poised to expand its utility through innovative synthetic strategies, sophisticated characterization, and exploration of novel applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1,9-Dibromo-10H-phenoxazine with high purity and yield?

Methodological Answer:

  • Microwave-assisted synthesis (e.g., using brominating agents like NBS or Br₂ under controlled conditions) can accelerate reaction kinetics and improve regioselectivity. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of bromine equivalents .
  • Stepwise bromination : Initial monobromination at position 1 followed by a second bromination at position 9 can minimize side products. Use catalysts like FeBr₃ or AlBr₃ to enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity. Monitor by TLC and confirm via ¹H/¹³C NMR .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and bromine-induced deshielding effects. Compare integration ratios to confirm substitution patterns .
  • X-ray crystallography : Resolve the planar phenoxazine core and Br-C bond lengths (~1.90 Å). Note deviations in dihedral angles due to steric effects from bromine substituents .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 345) and isotopic patterns characteristic of dibrominated compounds .

Q. What stability challenges arise during storage and handling of this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation. Monitor degradation via HPLC .
  • Moisture sensitivity : Use anhydrous solvents during synthesis and store in desiccators with silica gel .
  • Thermal stability : Conduct TGA analysis to determine decomposition thresholds (>200°C typical for brominated heterocycles) .

Advanced Research Questions

Q. What factors influence the regioselectivity of bromination in phenoxazine derivatives, and how can 1,9-dibromination be achieved selectively?

Methodological Answer:

  • Electronic effects : Bromine preferentially substitutes electron-rich positions. Use computational methods (DFT) to map electrostatic potential surfaces and predict reactivity .
  • Steric hindrance : Bulky substituents at positions 3 or 7 can direct bromination to positions 1 and 9. Optimize reaction time to avoid over-bromination .
  • Catalytic systems : Transition metals (e.g., Pd or Cu) in cross-coupling reactions can enhance selectivity. Compare yields under Pd(OAc)₂ vs. CuI catalysis .

Q. How do the electronic properties of this compound compare to its non-brominated counterpart in materials science applications?

Methodological Answer:

  • HOMO-LUMO gap : Bromine lowers the LUMO energy, enhancing electron-accepting capacity. Measure via cyclic voltammetry (CV) or UV-Vis spectroscopy .
  • Charge transport : Use time-resolved microwave conductivity (TRMC) to assess mobility changes in organic semiconductors. Bromine increases π-π stacking interactions .
  • Thermochromic behavior : Compare absorbance spectra at varying temperatures to study halogen-induced stabilization of excited states .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

  • Controlled replication : Reproduce reactions with identical reagents (e.g., solvent purity, catalyst batch). Document deviations in yields or byproducts .
  • Cross-validation : Combine multiple analytical techniques (e.g., XRD for crystal structure vs. NMR for solution-phase conformation) to reconcile structural discrepancies .
  • Mechanistic studies : Use isotopic labeling (e.g., ⁸¹Br) or in-situ FTIR to track intermediate formation and reaction pathways .

Q. What strategies optimize the use of this compound as a building block in synthesizing complex heterocycles?

Methodological Answer:

  • Suzuki-Miyaura coupling : Pair with boronic acids to introduce aryl/heteroaryl groups. Optimize Pd catalyst loading (1–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .
  • Buchwald-Hartwig amination : Introduce nitrogen-containing substituents using Pd/Xantphos catalysts. Monitor C-Br bond activation via ¹H NMR .
  • Post-functionalization : Perform Sonogashira couplings or click chemistry to append alkynes/azides for polymer or dendrimer synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.